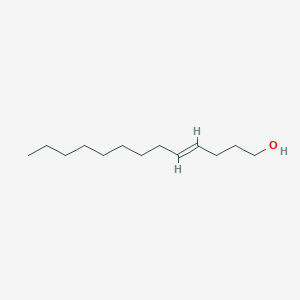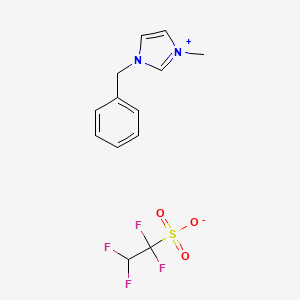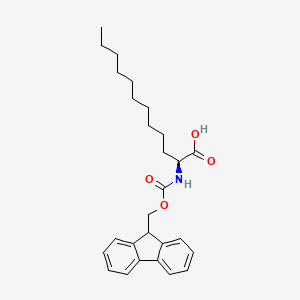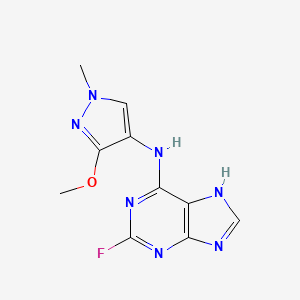
trans-4-Tridecen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Tridecen-1-OL: is an organic compound with the molecular formula C13H26O . It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Tridecen-1-OL typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 1-tridecene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields this compound with high selectivity.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of tridec-4-en-1-al. This process involves the use of a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Tridecen-1-OL can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield trans-4-Tridecen-1-chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Aldehydes, Carboxylic acids
Reduction: Saturated alcohols
Substitution: trans-4-Tridecen-1-chloride
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Tridecen-1-OL is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane dynamics. Its unsaturated nature allows it to interact with lipid bilayers, influencing membrane fluidity and function.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules. It may also have antimicrobial properties, making it a candidate for the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors. Its pleasant odor makes it a valuable ingredient in the formulation of perfumes and other scented products.
Mecanismo De Acción
The mechanism of action of trans-4-Tridecen-1-OL involves its interaction with biological membranes and enzymes. The double bond in its structure allows it to participate in various biochemical reactions, influencing cellular processes. It can modulate membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors.
Comparación Con Compuestos Similares
trans-2-Tridecen-1-OL: Similar in structure but with the double bond located between the second and third carbon atoms.
trans-3-Tridecen-1-OL: The double bond is between the third and fourth carbon atoms.
Comparison: trans-4-Tridecen-1-OL is unique due to the position of its double bond, which influences its chemical reactivity and biological activity. Compared to trans-2-Tridecen-1-OL and trans-3-Tridecen-1-OL, this compound may exhibit different physical properties, such as boiling point and refractive index, as well as distinct interactions with biological systems.
Propiedades
IUPAC Name |
(E)-tridec-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10,14H,2-8,11-13H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURQIANFCDWJNE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)




![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)



